molecular formula C12H10ClN5O3 B11982769 N'-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11982769
M. Wt: 307.69 g/mol
InChI Key: NXUDHJRUBRROAI-MKMNVTDBSA-N
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Description

N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrobenzylidene group attached to a pyrazole ring, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives (from reduction) and substituted derivatives (from nucleophilic substitution), which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the chloro and nitro groups, play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Chloro-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10ClN5O3

Molecular Weight

307.69 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H10ClN5O3/c1-7-4-10(16-15-7)12(19)17-14-6-8-2-3-9(13)11(5-8)18(20)21/h2-6H,1H3,(H,15,16)(H,17,19)/b14-6+

InChI Key

NXUDHJRUBRROAI-MKMNVTDBSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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